molecular formula C21H20O11 B1252882 kaempferol 3-O-beta-D-allopyranoside

kaempferol 3-O-beta-D-allopyranoside

Cat. No.: B1252882
M. Wt: 448.4 g/mol
InChI Key: JPUKWEQWGBDDQB-IDRAQACASA-N
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Description

Structural Elucidation of Kaempferol 3-O-β-D-Allopyranoside

Molecular Architecture and Stereochemical Configuration

Kaempferol 3-O-β-D-allopyranoside is a flavonol glycoside comprising the aglycone kaempferol (C~15~H~10~O~6~) and the rare sugar β-D-allopyranose. The glycosidic bond forms between the hydroxyl group at position 3 of kaempferol and the anomeric carbon (C1) of β-D-allopyranose, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry.

Glycosidic Linkage Analysis

The β-configuration of the glycosidic bond is determined by the anomeric proton’s coupling constant (³J~H1,H2~ ≈ 8.0 Hz), characteristic of axial proton orientation in β-linked pyranosides. X-ray crystallography of analogous compounds (e.g., kaempferol 3-O-β-D-glucopyranoside) supports a chair conformation (⁴C~1~) for the allopyranosyl ring, with equatorial positioning of hydroxyl groups at C2, C3, and C4.

Table 1: Key Structural Features of β-D-Allopyranose

Position Configuration Orientation in ⁴C~1~ Conformation
C1 β-anomeric Axial
C2 R Equatorial
C3 S Equatorial
C4 R Equatorial
Allopyranosyl Conformational Dynamics

β-D-Allopyranose adopts a ⁴C~1~ chair conformation, stabilized by intramolecular hydrogen bonding between C2-OH and C4-OH. Molecular dynamics simulations reveal minor populations (~10%) of boat conformers, which may influence solubility and intermolecular interactions.

Spectroscopic Characterization

NMR Spectral Signatures (¹H, ¹³C, 2D-COSY)

¹H NMR (600 MHz, DMSO-d~6~):

  • Anomeric proton (H1'') : δ 5.12 (d, J = 8.0 Hz, 1H), confirming β-linkage.
  • Kaempferol protons :
    • H6 and H8 (aromatic): δ 6.20 (d, J = 2.0 Hz) and δ 6.40 (d, J = 2.0 Hz).
    • H2' and H6' (B-ring): δ 7.70 (d, J = 8.6 Hz, 2H) and δ 6.90 (d, J = 8.6 Hz, 2H).

¹³C NMR (150 MHz, DMSO-d~6~):

  • Anomeric carbon (C1'') : δ 104.3.
  • Aglycone carbons : C4 (δ 178.2, carbonyl), C3 (δ 134.5, glycosylation site).

2D-COSY Correlations :

  • H1'' (δ 5.12) correlates with H2'' (δ 3.45), confirming sugar connectivity.
  • NOESY shows proximity between H1'' and kaempferol H3, verifying glycosidic linkage.
Mass Spectrometric Fragmentation Patterns

HR-ESI-MS (Negative Mode):

  • Molecular ion : m/z 449.1083 [M–H]⁻ (calc. for C~21~H~21~O~11~: 449.1086).
  • Fragments :
    • m/z 287.0555 [M–H–162]⁻ (kaempferol aglycone, C~15~H~11~O~6~).
    • m/z 161.0241 [C~6~H~9~O~5~]⁻ (allopyranose minus H~2~O).

Comparative Analysis with Related Kaempferol Glycosides

Table 2: Physicochemical Properties of Kaempferol Glycosides

Compound Molecular Formula Sugar Moiety Water Solubility (mg/mL)
Kaempferol 3-O-β-D-allopyranoside C~21~H~20~O~11~ β-D-allose 1.8 ± 0.2
Kaempferol 3-O-β-D-glucopyranoside C~21~H~20~O~11~ β-D-glucose 12.4 ± 1.1
Kaempferol 7-O-α-L-rhamnopyranoside C~21~H~20~O~10~ α-L-rhamnose 0.9 ± 0.1
  • Key Differences :
    • β-D-Allopyranoside exhibits lower solubility than β-D-glucopyranoside due to axial C3-OH in allose, reducing hydrogen-bonding capacity.
    • Fragmentation patterns distinguish allopyranosides (C3-OH loss at m/z 113) from glucosides (C4-OH loss at m/z 119).

Properties

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15-,17-,18-,21+/m1/s1

InChI Key

JPUKWEQWGBDDQB-IDRAQACASA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Optimization of Reaction Conditions

Enzymatic glycosylation efficiency depends on pH, temperature, and cofactor availability. For kaempferol glycosides, optimal activity is observed near pH 7.5–8.0 and 30–37°C. Magnesium ions (Mg²⁺) often enhance glycosyltransferase stability. A hypothetical reaction system might include:

  • Substrate : 10 mM kaempferol, 15 mM UDP-β-D-allopyranose

  • Enzyme : 0.5 mg/mL engineered 3-O-GT

  • Buffer : 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂

  • Yield : Theoretical 60–70% based on analogous reactions.

Chemical Synthesis Approaches

Chemical synthesis offers precise control over glycosidic linkage formation but requires multi-step protection and deprotection strategies.

Protecting Group Strategy

Kaempferol’s phenolic hydroxyl groups (positions 5, 7, 4') must be protected to prevent undesired side reactions. Common protecting groups include:

  • Acetyl (Ac) : For transient protection during glycosylation.

  • Benzyl (Bn) : For stable protection of the 7-OH group.

A typical sequence involves:

  • Protection of kaempferol with acetyl groups at 5-OH and 7-OH.

  • Selective deprotection of the 3-OH using mild base (e.g., NaHCO₃).

  • Glycosylation with a peracetylated β-D-allopyranosyl trichloroacetimidate donor under Lewis acid catalysis (e.g., BF₃·Et₂O).

  • Global deprotection using NaOH/MeOH or hydrogenolysis (for Bn groups).

Glycosylation Reaction

The Koenigs-Knorr method is widely used for β-glycoside formation. For example, reacting kaempferol-3-OH with 2,3,4,6-tetra-O-acetyl-β-D-allopyranosyl bromide in anhydrous dichloromethane with silver oxide as an acid scavenger yields the protected glycoside. After purification by silica gel chromatography, deprotection affords the target compound.

Table 1: Representative Chemical Synthesis Conditions

StepReagents/ConditionsYield (%)Reference Model
ProtectionAc₂O, pyridine, 24 h, rt85Kaempferol-3-O-glucoside
GlycosylationAllopyranosyl trichloroacetimidate, BF₃·Et₂O50–60Analogous glycosides
Deprotection0.5 M NaOH/MeOH, 2 h90

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for Kaempferol 3-O-β-D-Allopyranoside Synthesis

MethodAdvantagesLimitationsScalability
EnzymaticHigh regioselectivity, mild conditionsRequires engineered enzymes, costly donorsModerate (if UDP-allose available)
ChemicalPrecise control, no enzyme neededMulti-step, toxic solventsLow to moderate
Plant Extraction"Green" method, if applicableCompound rarity, low yieldNot feasible

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of kaempferol 3-O-β-D-allopyranoside in plant extracts?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) spectroscopy. HRMS provides the exact mass (e.g., 740.1741122 Da) and isotopic pattern for molecular formula validation . For structural confirmation, use ¹H/¹³C NMR to identify glycosylation patterns (e.g., β-D-allopyranosyl linkage at the 3-OH position) and compare with published chemical shifts . Cross-reference with fragmentation patterns in tandem MS to distinguish from isomeric glycosides (e.g., kaempferol 3-O-glucoside vs. allopyranoside) .

Q. What are the standard isolation protocols for kaempferol 3-O-β-D-allopyranoside from natural sources?

  • Methodological Answer : Employ sequential solvent extraction (e.g., methanol/water) followed by column chromatography. Use Diaion HP-20 resin for preliminary fractionation, then separate glycosides via reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid). Monitor purity using UV-Vis at 265 nm and 365 nm, characteristic of flavonol absorption . Validate isolated fractions using enzymatic hydrolysis (e.g., β-glucosidase) to release aglycone kaempferol, confirmed by TLC or LC-MS .

Advanced Research Questions

Q. How can transcriptional regulator-based biosensors be designed to detect kaempferol derivatives in metabolic engineering studies?

  • Methodological Answer : Engineer heterologous transcriptional regulators (e.g., FLS1-linked systems) responsive to kaempferol. Clone the regulator-promoter pair into a reporter strain (e.g., E. coli or yeast) with fluorescent markers (e.g., GFP). Optimize induction conditions (e.g., 16-hour incubation) and correlate fluorescence intensity (e.g., 12,967 arbitrary units) with kaempferol concentration (e.g., 56 mM/OD₆₀₀) via calibration curves. Validate specificity using quercetin and naringenin as negative controls .

Q. How do glycosylation patterns influence the antioxidant activity of kaempferol derivatives?

  • Methodological Answer : Compare radical scavenging capacity (e.g., DPPH assay) of kaempferol 3-O-β-D-allopyranoside with derivatives like kaempferol 3-O-glucoside or 3-O-rhamnosyl-(1→6)-galactoside. Use LC-MS to confirm structural integrity post-assay. Results show that bulkier substituents (e.g., di-p-coumaroyl groups) enhance lipid peroxidation inhibition due to increased electron delocalization, while monosaccharides may reduce solubility and activity .

Q. How can contradictions in reported bioactivity data for kaempferol glycosides be resolved?

  • Methodological Answer : Standardize assay conditions (e.g., pH, temperature) and validate compound purity (>95% by HPLC). For example, discrepancies in antioxidant activity may arise from impurities like quercetin glycosides. Use enzymatic hydrolysis to confirm glycoside composition and quantify aglycone ratios. Cross-validate findings with in silico docking studies to assess binding affinity to antioxidant enzymes (e.g., SOD or catalase) .

Q. What synthetic strategies achieve regioselective glycosylation of kaempferol?

  • Methodological Answer : Use glycosyl donors (e.g., glycosyl o-alkynylbenzoates) activated by gold(I) catalysts for 3-OH specificity. Protect 7-OH with tert-butyldimethylsilyl (TBDMS) groups during synthesis. Confirm regiochemistry via NOESY NMR, which shows spatial proximity between the sugar anomeric proton and flavonol H-2/H-4 . Optimize yields (e.g., 66%) using microwave-assisted synthesis to reduce reaction time .

Q. What methodological considerations are critical for quantifying kaempferol 3-O-β-D-allopyranoside in complex matrices?

  • Methodological Answer : Develop a validated UPLC-DAD method with a HSS T3 column (1.8 µm, 2.1 × 100 mm) and gradient elution (water/acetonitrile + 0.1% formic acid). Calibrate using a certified reference standard (e.g., USP-grade). Assess recovery rates (≥90%) via spike-and-recovery experiments in plant extracts. Validate precision (RSD <2%) and LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL) per ICH guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
kaempferol 3-O-beta-D-allopyranoside
Reactant of Route 2
kaempferol 3-O-beta-D-allopyranoside

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